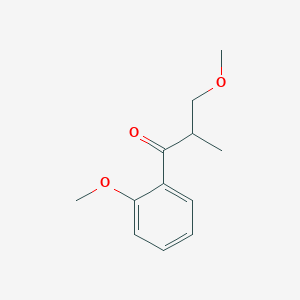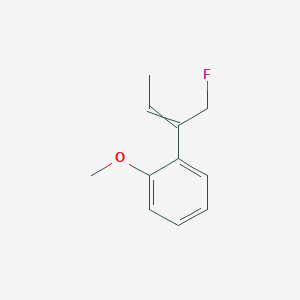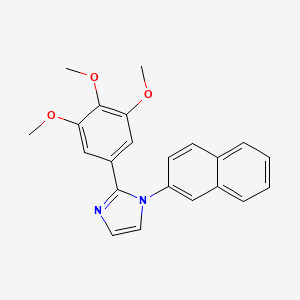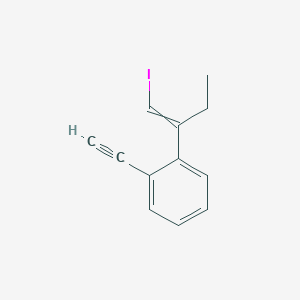
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene is an organic compound characterized by the presence of an ethynyl group and an iodobut-1-en-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of an ethynylbenzene derivative with an iodobut-1-en-2-yl precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobut-1-en-2-yl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The double bond in the iodobut-1-en-2-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (hydrogen gas, lithium aluminum hydride), catalysts (palladium on carbon).
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Saturated hydrocarbons and alcohols.
Scientific Research Applications
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodobut-1-en-2-yl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-2-iodobenzene: Lacks the but-1-en-2-yl group, making it less versatile in certain chemical reactions.
1-Ethynyl-2-(1-bromobut-1-en-2-yl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
1-Ethynyl-2-(1-chlorobut-1-en-2-yl)benzene: Contains a chlorine atom, leading to different chemical properties and reactivity compared to the iodine-containing compound.
The uniqueness of this compound lies in its combination of an ethynyl group and an iodobut-1-en-2-yl group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
648933-39-5 |
|---|---|
Molecular Formula |
C12H11I |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H11I/c1-3-10-7-5-6-8-12(10)11(4-2)9-13/h1,5-9H,4H2,2H3 |
InChI Key |
GPBNRNXVRDUSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CI)C1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
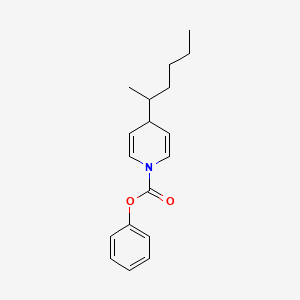
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
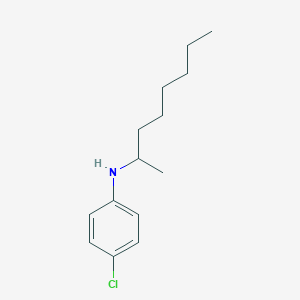
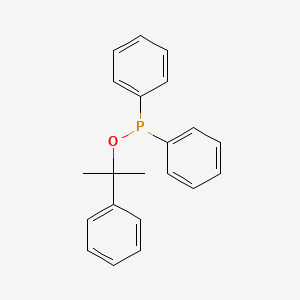
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
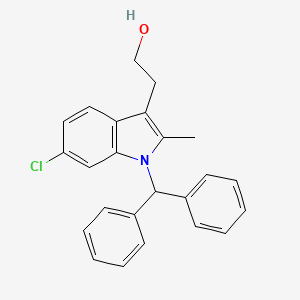
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
